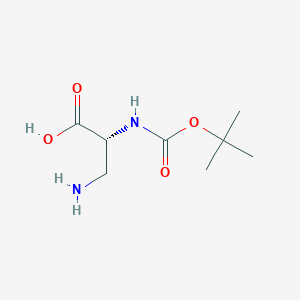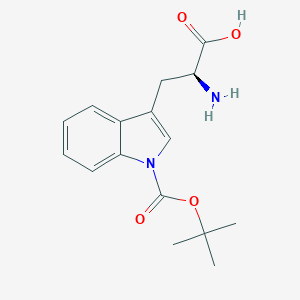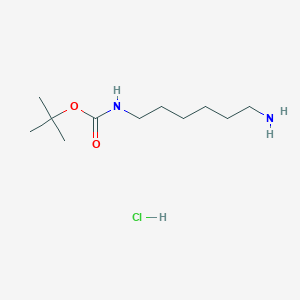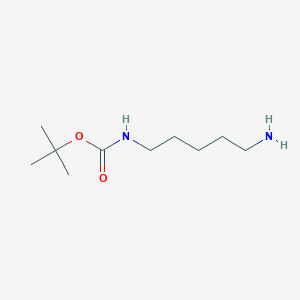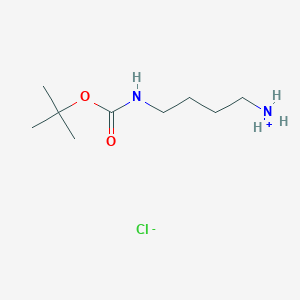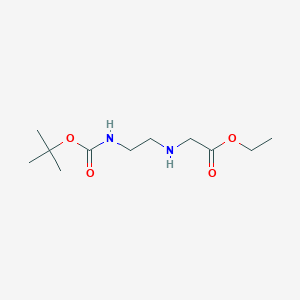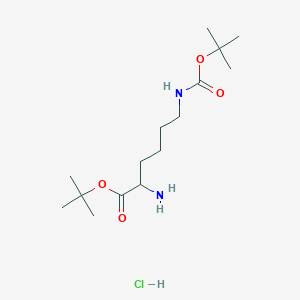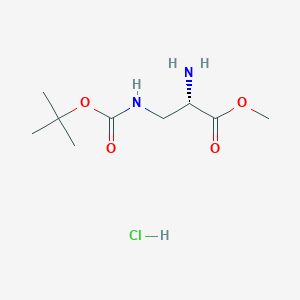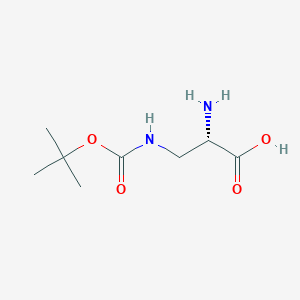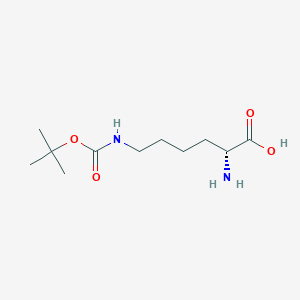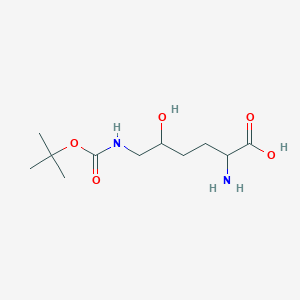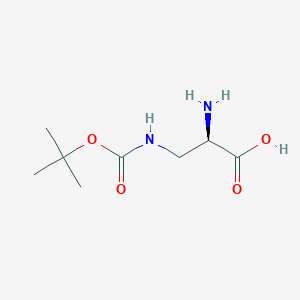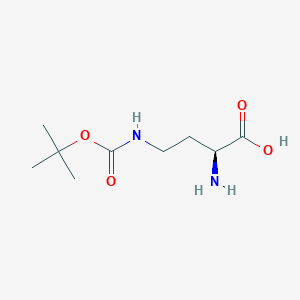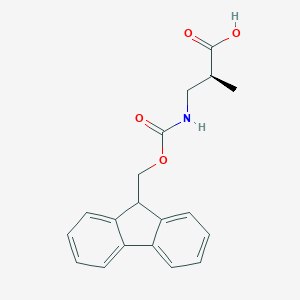
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid
Overview
Description
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid is a compound commonly used in the field of organic chemistry, particularly in peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized to protect amino groups during the synthesis of peptides. The Fmoc group is known for its stability under basic conditions and its ease of removal under mildly acidic conditions, making it a valuable tool in the stepwise construction of peptides.
Mechanism of Action
Target of Action
The primary target of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid, also known as Fmoc-(S)-3-Amino-2-methylpropanoic acid, is the amine group of amino acids . The compound is used as a protecting group for amines during peptide synthesis .
Mode of Action
The compound interacts with its targets through a process known as Fmoc protection. This involves the reaction of the amine group of an amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), resulting in the formation of a Fmoc carbamate . This process is base-labile, meaning it can be reversed under basic conditions .
Biochemical Pathways
The Fmoc protection and deprotection processes are key steps in the biochemical pathway known as solid-phase peptide synthesis (SPPS). This pathway involves the sequential addition of amino acids to a growing peptide chain, with each addition requiring the temporary protection of the amine group of the incoming amino acid . The Fmoc group serves this protective role, preventing unwanted side reactions during the peptide chain assembly .
Result of Action
The result of the compound’s action is the successful and efficient synthesis of peptides, including ones of significant size and complexity . By protecting the amine group during peptide chain assembly, the compound allows for the precise control of the peptide synthesis process, enabling the creation of peptides with specific sequences and structures .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Fmoc protection process requires the presence of a base, while the deprotection process requires an acidic environment . Additionally, the efficiency of the Fmoc protection and deprotection processes can be influenced by factors such as temperature and solvent choice .
Biochemical Analysis
Biochemical Properties
Fmoc-(S)-3-Amino-2-methylpropanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. The Fmoc group is introduced to the amino acid through a reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or other Fmoc derivatives . During peptide synthesis, the Fmoc group protects the amino group from unwanted reactions, ensuring the correct sequence of amino acids is formed. The removal of the Fmoc group is typically achieved using piperidine, which forms a stable adduct with the byproduct, preventing side reactions .
Cellular Effects
Fmoc-(S)-3-Amino-2-methylpropanoic acid influences various cellular processes, particularly those related to protein synthesis. By facilitating the formation of peptides, it indirectly affects cell signaling pathways, gene expression, and cellular metabolism. The presence of Fmoc-(S)-3-Amino-2-methylpropanoic acid in peptide synthesis can lead to the production of bioactive peptides that modulate cellular functions, including receptor activation, enzyme inhibition, and signal transduction .
Molecular Mechanism
The mechanism of action of Fmoc-(S)-3-Amino-2-methylpropanoic acid involves its role as a protecting group in peptide synthesis. At the molecular level, the Fmoc group binds to the amino group of the amino acid, preventing it from participating in unwanted reactions. This selective protection allows for the stepwise addition of amino acids to form the desired peptide sequence. The Fmoc group is removed by treatment with a base, such as piperidine, which cleaves the Fmoc group and regenerates the free amino group for further reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-(S)-3-Amino-2-methylpropanoic acid can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions but may degrade over extended periods or under harsh conditions. Long-term studies have shown that Fmoc-(S)-3-Amino-2-methylpropanoic acid maintains its protective function in peptide synthesis, ensuring the integrity of the synthesized peptides .
Dosage Effects in Animal Models
The effects of Fmoc-(S)-3-Amino-2-methylpropanoic acid in animal models vary with different dosages. At optimal dosages, the compound effectively facilitates peptide synthesis without causing adverse effects. At high doses, there may be toxic or adverse effects, including potential disruptions in cellular functions and metabolic processes. Studies have shown that maintaining appropriate dosages is crucial for achieving the desired outcomes in peptide synthesis .
Metabolic Pathways
Fmoc-(S)-3-Amino-2-methylpropanoic acid is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the formation of peptide bonds. The presence of the Fmoc group ensures that the amino acid is correctly incorporated into the growing peptide chain, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for the efficient production of peptides .
Transport and Distribution
Within cells and tissues, Fmoc-(S)-3-Amino-2-methylpropanoic acid is transported and distributed through interactions with transporters and binding proteins. These interactions ensure that the compound reaches its target sites for peptide synthesis. The localization and accumulation of Fmoc-(S)-3-Amino-2-methylpropanoic acid within specific cellular compartments are critical for its function in peptide synthesis .
Subcellular Localization
The subcellular localization of Fmoc-(S)-3-Amino-2-methylpropanoic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles where peptide synthesis occurs. The activity and function of Fmoc-(S)-3-Amino-2-methylpropanoic acid are dependent on its precise localization within the cell, ensuring the efficient production of peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid typically involves the protection of the amino group of an amino acid with the Fmoc group. One common method is the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction proceeds as follows:
Fmoc Protection: The amino acid is dissolved in a suitable solvent like dimethylformamide (DMF) or dichloromethane (DCM).
Addition of Base: A base such as sodium carbonate or triethylamine is added to the solution to deprotonate the amino group.
Addition of Fmoc Chloride: Fmoc chloride is then added to the reaction mixture, resulting in the formation of the Fmoc-protected amino acid.
The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid undergoes various types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under mildly acidic conditions, typically using a solution of piperidine in DMF.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.
Substitution Reactions: The compound can undergo substitution reactions where the Fmoc group is replaced by other protecting groups or functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Coupling Reactions: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.
Substitution Reactions: Various nucleophiles can be used to replace the Fmoc group under appropriate conditions.
Major Products Formed
Deprotection: The major product is the free amino acid with the Fmoc group removed.
Coupling Reactions: The major products are peptides with the desired sequence of amino acids.
Substitution Reactions: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid has numerous applications in scientific research:
Chemistry: It is widely used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: The compound is used to study protein-protein interactions and enzyme-substrate interactions by incorporating it into peptides and proteins.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of synthetic peptides for research and commercial purposes.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Similar in structure but with a different side chain.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid: Similar in structure but with a longer side chain.
Uniqueness
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid is unique due to its specific side chain, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly useful in the synthesis of certain peptides and proteins where precise control over the structure is required.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12(18(21)22)10-20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUDOYSTGJHGNI-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583642 | |
| Record name | (2S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203854-58-4 | |
| Record name | (2S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203854-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


